4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPCLATGHOUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 4-fluorobenzohydrazide with butyl 4-aminobenzoate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Key Reaction Steps
-
Formation of the benzamide core :
-
Oxadiazole ring synthesis :
Common Chemical Reactions
The compound undergoes reactions typical for amides and heterocyclic rings:
Structural Stability and Reactivity
-
Amide group : Stable under neutral conditions but hydrolyzes under acidic/basic environments.
-
Oxadiazole ring : Resistant to hydrolysis due to aromaticity but may undergo electrophilic substitution if activating groups are present.
-
Butoxy group : Potential for oxidation (e.g., to ketone) or elimination (e.g., to alkene).
Analytical Characterization
Key techniques used to confirm the compound’s identity and purity:
-
NMR spectroscopy : Confirms aromatic protons, amide NH, and oxadiazole ring signals .
-
Mass spectrometry : Validates molecular weight (e.g., LC-MS showing m/z 306.2 for related analogues) .
Comparative Reactivity with Analogues
Research Findings
-
Synthesis optimization : Industrial methods use continuous flow reactors and chromatography for high yields.
-
Biological activity : Related oxadiazole-benzamides show antibacterial and neuropharmacological properties .
-
Mechanistic insights : The oxadiazole ring’s electron-withdrawing groups (e.g., fluorophenyl) modulate reactivity in substitution reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole scaffold. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in glioblastoma models . The presence of the fluorophenyl group in 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide may enhance its binding affinity to cancer-specific targets.
Neuroprotective Effects
Research indicates that oxadiazole derivatives can exhibit neuroprotective properties. The compound's ability to inhibit monoamine oxidase (MAO) enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of neurotransmitter levels through MAO inhibition could provide therapeutic benefits for patients suffering from depression associated with these conditions.
Antimicrobial Properties
The oxadiazole ring is also known for its antimicrobial activity. Compounds containing this structure have been evaluated for their efficacy against various bacterial and fungal strains. The incorporation of the butoxy and fluorophenyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial effectiveness.
Case Study 1: Anticancer Evaluation
In a study evaluating various oxadiazole derivatives for anticancer properties, 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that this compound exhibited a dose-dependent reduction in cell viability compared to controls .
Case Study 2: Neuroprotective Activity
A recent investigation into the neuroprotective effects of oxadiazole derivatives highlighted that 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide significantly inhibited MAO-B activity in vitro. This inhibition correlated with increased levels of dopamine in cultured neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Lipophilicity : The butoxy group in the target compound increases logP (estimated ~3.5) compared to methoxy (logP ~2.8 in Compound 36) but remains within drug-like limits. Sulfamoyl groups (LMM5) introduce polarity, reducing logP .
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, bromo) enhance halogen bonding, while electron-donating groups (e.g., methoxy, butoxy) improve solubility or membrane penetration .
- Biological Targets : The 4-fluorophenyl group in the target compound is shared with antifungal agents (LMM5, LMM11) and enzyme inhibitors (Compound 36), suggesting versatility in target binding .
Pharmacological Activity Comparison
Key Observations:
- Antifungal Activity : LMM5 and LMM11 demonstrate direct antifungal effects via thioredoxin reductase inhibition. The target compound’s 4-fluorophenyl group may similarly engage with fungal enzymes, but experimental validation is needed .
- Enzyme Inhibition : Compound 36’s methoxy group achieves potent Ca²⁺/calmodulin inhibition (IC₅₀ = 0.10 μM), suggesting that alkoxy substituents can fine-tune activity .
- Kinase and GSK-3β Targets : Bulky substituents (e.g., 2,4-dimethylphenyl in 8-F2518-0218) or linker moieties (Compound 3) enable selective binding to kinases or neurodegenerative targets .
Biological Activity
4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is CHNO. Its structure features an oxadiazole ring that contributes to its unique chemical properties. The presence of the butoxy group and the fluorophenyl moiety enhances its biological activity by improving solubility and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it modulates receptor signaling pathways, affecting various cellular functions. The interaction of the oxadiazole ring with biological targets is believed to be crucial for its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide against various pathogens. It has demonstrated significant activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Drugs |
|---|---|---|
| MRSA | 0.25 - 1 µg/mL | More potent than vancomycin |
| VRE | 0.5 - 2 µg/mL | Comparable to linezolid |
In a comparative study, this compound exhibited superior antibacterial activity compared to established antibiotics like ciprofloxacin and linezolid, particularly against resistant strains .
Anticancer Potential
The anticancer potential of oxadiazole derivatives has been extensively researched. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in tumor growth and metastasis. Preliminary structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can enhance its anticancer efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives including 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide found it to be one of the most potent compounds against gram-positive bacteria. The study utilized a range of clinical isolates and demonstrated that this compound could effectively target bacterial division proteins like FtsZ .
- Anticancer Activity Assessment : Research focusing on the anticancer properties revealed that compounds containing the oxadiazole moiety showed promising results in inhibiting cell lines associated with breast and lung cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of 4-butoxybenzoyl chloride with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and recrystallization. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:acyl chloride), temperature (70–80°C), and solvent polarity to improve yield. Purity is validated via TLC and HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- IR : Stretching vibrations for amide C=O (~1650 cm) and oxadiazole ring (~1550 cm).
- X-ray crystallography : Orthorhombic crystal system (space group P222) with unit cell parameters Å, Å, Å, providing bond-length validation (e.g., C–N = 1.32 Å in oxadiazole) .
Q. How can researchers assess the compound’s stability under different storage and experimental conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Heat at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase).
- Photostability : Expose to UV light (320–400 nm) and analyze spectral changes.
- Hygroscopicity : Store at 25°C/60% RH; measure mass changes. Non-combustible solid classification suggests low flammability risks .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding affinities and electronic properties?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity.
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the oxadiazole ring .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Cross-validate assays using:
- Purity controls : HPLC (>98% purity) to rule out impurities (e.g., unreacted 4-fluorophenyl intermediates).
- Assay conditions : Standardize solvent (DMSO concentration <1%), pH, and cell lines (e.g., HepG2 vs. MCF-7 discrepancies).
- Dose-response curves : EC values should be replicated across ≥3 independent experiments .
Q. What strategies enhance the compound’s bioavailability and metabolic stability?
- Methodology :
- Lipophilicity : LogP ~3.2 (calculated via QSPR) suggests moderate permeability; consider adding polar groups (e.g., -OH, -SOH) to reduce LogP.
- Metabolic profiling : Incubate with liver microsomes; identify CYP450-mediated oxidation sites (e.g., butoxy chain) using LC-MS/MS.
- Prodrug design : Mask amide groups with enzymatically cleavable esters .
Q. How does the fluorophenyl substituent influence molecular conformation and target selectivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
